

# Benchmarking Tianagliflozin's effect on renal function against other gliflozins

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Tianagliflozin |           |
| Cat. No.:            | B611370        | Get Quote |

# Benchmarking Gliflozins: A Comparative Analysis of Renal Function Effects

A detailed guide for researchers and drug development professionals on the renal outcomes associated with SGLT2 inhibitors, with a focus on Dapagliflozin, Empagliflozin, and Canagliflozin. Data on **Tianagliflozin** is not publicly available and therefore could not be included in this direct comparison.

This guide provides a comprehensive comparison of the effects of prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors on renal function, drawing upon data from major clinical trials. The objective is to offer a clear, data-driven overview for researchers, scientists, and professionals involved in drug development. While the focus is on Dapagliflozin, Empagliflozin, and Canagliflozin, for which extensive clinical data exists, it is important to note that publicly available phase 2 or 3 clinical trial data detailing the specific renal effects (e.g., on eGFR and UACR) of **Tianagliflozin** could not be identified for inclusion in this comparative analysis.

## **Quantitative Comparison of Renal Outcomes**

The following table summarizes key renal outcome data from landmark clinical trials for Dapagliflozin, Empagliflozin, and Canagliflozin. These trials have been pivotal in establishing the role of SGLT2 inhibitors in a wider range of patients beyond those with type 2 diabetes, including individuals with chronic kidney disease (CKD).



| Drug (Trial)                      | Key Renal Endpoint                                                                                                | Result vs. Placebo                                |
|-----------------------------------|-------------------------------------------------------------------------------------------------------------------|---------------------------------------------------|
| Dapagliflozin (DAPA-CKD)          | Composite of ≥50% sustained<br>eGFR decline, end-stage<br>kidney disease (ESKD), or<br>renal/cardiovascular death | 39% risk reduction (HR 0.61, 95% CI 0.51-0.72)[1] |
| Annual rate of eGFR decline       | Slower decline of 1.76<br>mL/min/1.73m² per year[2]                                                               |                                                   |
| Empagliflozin (EMPA-KIDNEY)       | Composite of progression of kidney disease or cardiovascular death                                                | 28% risk reduction (HR 0.72, 95% CI 0.64-0.82)[3] |
| Annual rate of eGFR decline       | Slower decline of 2.12<br>mL/min/1.73m² per year                                                                  |                                                   |
| Canagliflozin (CREDENCE)          | Composite of ESKD, doubling of serum creatinine, or renal/cardiovascular death                                    | 30% risk reduction (HR 0.70, 95% CI 0.59-0.82)[4] |
| Annual rate of eGFR decline       | Slower decline of 1.52<br>mL/min/1.73m² per year                                                                  |                                                   |
| Canagliflozin (CANVAS<br>Program) | Composite of 40% reduction in<br>eGFR, need for renal-<br>replacement therapy, or renal<br>death                  | 40% risk reduction (HR 0.60, 95% CI 0.47-0.77)    |
| Progression of albuminuria        | 27% risk reduction                                                                                                |                                                   |

# Signaling Pathway of SGLT2 Inhibitors in the Renal Tubule

The primary mechanism of action for gliflozins involves the inhibition of the sodium-glucose cotransporter 2 (SGLT2) in the proximal convoluted tubule of the kidney. This inhibition reduces the reabsorption of glucose and sodium, leading to increased urinary glucose and sodium excretion. The diagram below illustrates this key signaling pathway.





Click to download full resolution via product page

Mechanism of SGLT2 Inhibition in the Proximal Tubule

## **Experimental Protocols**

The large-scale clinical trials for Dapagliflozin (DAPA-CKD), Empagliflozin (EMPA-KIDNEY), and Canagliflozin (CREDENCE, CANVAS) shared similar core methodologies for assessing renal function. Below is a generalized protocol representative of these studies.

Study Design:



Randomized, double-blind, placebo-controlled, multicenter trials.

#### Participant Population:

- Adults with type 2 diabetes and/or chronic kidney disease, with or without heart failure.
- Specific inclusion criteria for estimated glomerular filtration rate (eGFR) and urinary albuminto-creatinine ratio (UACR) varied between trials to target different stages of renal impairment. For instance, the CREDENCE trial enrolled patients with an eGFR of 30 to <90 mL/min/1.73 m² and albuminuria. The DAPA-CKD trial included patients with an eGFR of 25-75 mL/min/1.73 m² and a UACR of 200-5000 mg/g.[1]</li>

#### Intervention:

- Once-daily oral administration of the respective SGLT2 inhibitor (e.g., Dapagliflozin 10 mg, Empagliflozin 10 mg, Canagliflozin 100 mg) or a matching placebo.
- All patients typically received standard of care, including renin-angiotensin system (RAS)
  inhibitors.

#### Primary Renal Endpoints:

- The primary endpoint was typically a composite of several renal outcomes, including:
  - A sustained decline in eGFR of a certain percentage (e.g., ≥50%).
  - The onset of end-stage kidney disease (ESKD), defined as the need for chronic dialysis, kidney transplantation, or a sustained eGFR below a certain threshold (e.g., <15 mL/min/1.73 m²).
  - Death from renal or cardiovascular causes.

#### Secondary Renal Endpoints:

- Change in eGFR from baseline over time.
- Change in UACR from baseline.



Time to a sustained 40% reduction in eGFR.

#### Data Collection and Analysis:

- Serum creatinine and urine albumin and creatinine were measured at baseline and at regular intervals throughout the study.
- eGFR was calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.
- Statistical analyses, such as Cox proportional hazards models, were used to compare the time to the first occurrence of the primary composite endpoint between the treatment and placebo groups.

## **Experimental Workflow**

The following diagram illustrates a typical workflow for a clinical trial evaluating the renal effects of a gliflozin.





Click to download full resolution via product page

Typical Clinical Trial Workflow for Assessing Renal Outcomes



In conclusion, while direct comparative data for **Tianagliflozin**'s effect on renal function is not yet available in the public domain, the existing body of evidence for other gliflozins like Dapagliflozin, Empagliflozin, and Canagliflozin robustly demonstrates their renoprotective effects. These agents have consistently shown the ability to slow the progression of chronic kidney disease in a broad range of patients, marking a significant advancement in the management of this condition. Further research and the public dissemination of clinical trial data for newer SGLT2 inhibitors like **Tianagliflozin** are eagerly awaited by the scientific community to broaden the therapeutic landscape for patients with renal disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Canagliflozin and Renal Outcomes in Type 2 Diabetes and Nephropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Canagliflozin and Renal Events in Diabetes with Established Nephropathy Clinical Evaluation and Study of Diabetic Nephropathy with Atrasentan: what was learned about the treatment of diabetic kidney disease with canagliflozin and atrasentan? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rxfiles.ca [rxfiles.ca]
- To cite this document: BenchChem. [Benchmarking Tianagliflozin's effect on renal function against other gliflozins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611370#benchmarking-tianagliflozin-s-effect-on-renal-function-against-other-gliflozins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com